molecular formula C19H15N3OS B5809131 N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide

N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No. B5809131
M. Wt: 333.4 g/mol
InChI Key: OVFLFOQKWYSFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide” is a chemical compound with the linear formula C19H15N3OS . It has a molecular weight of 333.415 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as the compound , can be achieved through a solvent- and catalyst-free method . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is fast, clean, high-yielding, and environmentally benign .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide”, can undergo various chemical reactions. For instance, they can be functionalized via radical reactions . The reactions can be monitored by thin layer chromatography (TLC) using silica gel GF254 .

Scientific Research Applications

Antibacterial Applications

Imidazo[1,2-a]pyridine derivatives, including the compound , have been identified to possess a broad spectrum of antibacterial properties . These compounds can be synthesized through multicomponent condensation reactions and have potential applications in developing new antibacterial drugs .

Antifungal Uses

The structural framework of imidazo[1,2-a]pyridines is also conducive to antifungal activity. This makes them valuable in the research and development of antifungal agents, which are crucial in combating fungal infections that are resistant to current treatments .

Antiviral Research

Research into imidazo[1,2-a]pyridine derivatives has shown promise for antiviral drug development. These compounds could be used in creating medications to treat various viral infections, contributing to the field of antiviral therapy .

Anti-inflammatory Drug Development

The compound’s framework is beneficial for synthesizing drugs with anti-inflammatory effects. This application is significant in the treatment of chronic inflammatory diseases and could lead to the development of novel anti-inflammatory medications .

Cancer Treatment

Studies have proposed the use of imidazo[1,2-a]pyridine derivatives for cancer treatment. The compound’s ability to interfere with specific cellular processes makes it a candidate for anticancer drug development .

Cardiovascular Disease Management

Imidazo[1,2-a]pyridine derivatives have been suggested for the management of cardiovascular diseases. Their potential to modulate biological pathways related to heart diseases makes them an area of interest in cardiovascular research .

Neurological Disorders

Compounds like zolpidem, which share a similar core structure to the compound , are used to treat short-term insomnia and some brain function disorders. This suggests that N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide could have applications in treating neurological conditions .

Alzheimer’s Disease

The imidazo[1,2-a]pyridine core is being explored for its potential in Alzheimer’s disease treatment. The compound’s ability to interact with neural pathways offers a promising avenue for research into therapeutic strategies for Alzheimer’s and other cognitive disorders .

Safety and Hazards

Sigma-Aldrich provides “N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide” as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The future directions for “N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide” and similar compounds could involve further exploration of their diverse bioactivity . Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be a focus .

properties

IUPAC Name

N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-13-9-10-22-16(12-13)20-17(15-8-5-11-24-15)18(22)21-19(23)14-6-3-2-4-7-14/h2-12H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFLFOQKWYSFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

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